Molecular Weight and Size Differentiation from the Unsubstituted Parent Scaffold (Amitivir)
The target compound possesses a molecular weight of 385.24 g/mol , representing a 3.06-fold increase over the parent scaffold 1,3,4-thiadiazol-2-ylcyanamide (amitivir, MW 126.14 g/mol) [1]. This size increase is accompanied by the addition of 11 heavy atoms (23 vs. 8 in the parent) and 3 rotatable bonds (vs. 0 in the parent), substantially altering the conformational landscape and target-binding potential. The benzoyl group introduces a hydrogen-bond acceptor (carbonyl oxygen), increasing the H-bond acceptor count from 3 to 5 relative to the parent scaffold.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 385.24 g/mol; 23 heavy atoms; 5 H-bond acceptors; 3 rotatable bonds |
| Comparator Or Baseline | 1,3,4-Thiadiazol-2-ylcyanamide (amitivir/LY217896): MW 126.14 g/mol; 8 heavy atoms; 3 H-bond acceptors; 0 rotatable bonds |
| Quantified Difference | 3.06-fold MW increase; +15 heavy atoms; +2 H-bond acceptors; +3 rotatable bonds |
| Conditions | Calculated molecular descriptors based on chemical structure (PubChem/Chemsrc data) |
Why This Matters
For medicinal chemistry campaigns targeting intracellular enzymes, the 3-fold molecular weight difference and altered hydrogen-bonding profile mean the target compound occupies a fundamentally different chemical space from amitivir, affecting membrane permeability, target engagement, and pharmacokinetic predictions—making the two non-interchangeable in any structure-activity relationship study.
- [1] PubChem. 1,3,4-Thiadiazol-2-ylcyanamide, CID 3014027. Molecular weight: 126.14 g/mol. Accessed 2026-05-06. View Source
